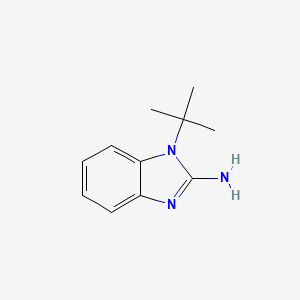

1-tert-butyl-1H-1,3-benzodiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

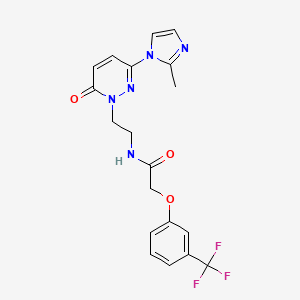

1-tert-butyl-1H-1,3-benzodiazol-2-amine is a chemical compound with the molecular formula C11H15N3 and a molecular weight of 189.2569 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of 1-tert-butyl-1H-1,3-benzodiazol-2-amine consists of an imidazole ring substituted with a tert-butyl group. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

1-tert-butyl-1H-1,3-benzodiazol-2-amine is a powder at room temperature . It has a melting point of 162-163 degrees Celsius .Scientific Research Applications

Click Chemistry and Bioconjugation

1-tert-butyl-1H-1,3-benzodiazol-2-amine serves as a valuable building block for click chemistry reactions. Researchers use it in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions allow for efficient bioconjugation, labeling of biomolecules, and drug delivery systems. The compound’s stability and compatibility with biological systems make it an excellent choice for such applications .

Metabolic Labeling of Glycoproteins

In the study of glycoproteins, 1-tert-butyl-1H-1,3-benzodiazol-2-amine finds use as a metabolic labeling reagent. It selectively targets fucosylated glycoproteins in Bacteroidales species. By incorporating this compound into glycoprotein biosynthesis pathways, researchers gain insights into glycan-related processes and cellular functions .

Triazinoindole and Quinoxaline Derivatives Synthesis

Researchers have achieved the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems using 1-tert-butyl-1H-1,3-benzodiazol-2-amine. This synthesis leads to structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives. These compounds may have potential applications in materials science, drug discovery, or organic electronics .

Biocompatible pH Measurement Inside Cells

1-tert-butyl-1H-1,3-benzodiazol-2-amine enables compartment-specific pH measurement within Escherichia coli (E. coli). Researchers use it in conjunction with click chemistry to study intracellular pH variations. Its biocompatibility and sensitivity make it a valuable tool for cellular studies .

Water-Soluble Ligand for Click Chemistry

BTTES, a derivative of 1-tert-butyl-1H-1,3-benzodiazol-2-amine, acts as a next-generation, water-soluble ligand for CuAAC reactions. It accelerates reaction rates and suppresses cell cytotoxicity. Researchers can use BTTES for efficient bioorthogonal labeling and drug conjugation in aqueous environments .

Stable Triazole Bond Formation

1-tert-butyl-1H-1,3-benzodiazol-2-amine plays a crucial role in forming stable triazole bonds via dipolar cycloaddition reactions. These bonds connect molecules, allowing for the creation of novel compounds. For instance, researchers have synthesized naphthalene-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate using this strategy .

Safety and Hazards

properties

IUPAC Name |

1-tert-butylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-11(2,3)14-9-7-5-4-6-8(9)13-10(14)12/h4-7H,1-3H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEFXNYIQDDCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=CC=CC=C2N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)

![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)

![4,7,8-Trimethyl-2-(2-oxopropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2783168.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2783175.png)

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)